molecular formula C7H12N2O3 B1601509 Ethyl 3-oxopiperazine-1-carboxylate CAS No. 59701-99-4

Ethyl 3-oxopiperazine-1-carboxylate

Cat. No.: B1601509
CAS No.: 59701-99-4
M. Wt: 172.18 g/mol
InChI Key: CWVCSOZZZJTENQ-UHFFFAOYSA-N
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Description

Ethyl 3-oxopiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethyl ester group attached to the piperazine ring, which also contains a ketone functional group

Preparation Methods

Preparation Methods of Ethyl 3-oxopiperazine-1-carboxylate

Direct Synthesis via Piperazine and Ethyl Chloroformate

One of the most common and straightforward synthetic routes involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds under reflux conditions, typically in an inert solvent like dichloromethane or tetrahydrofuran (THF). The base scavenges the hydrochloric acid generated, facilitating the formation of the carbamate ester.

  • Reaction Scheme :
    Piperazine + Ethyl chloroformate → this compound

  • Typical Conditions :

    • Solvent: Dichloromethane or THF
    • Base: Triethylamine (1.1–1.5 equivalents)
    • Temperature: Reflux or room temperature depending on scale
    • Reaction time: Several hours (4–12 h)
    • Work-up: Aqueous extraction followed by purification
  • Purification : Recrystallization or column chromatography is employed to isolate the pure product.

This method is widely used due to its simplicity and good yield, making it suitable for both laboratory synthesis and scale-up processes.

Multi-Step Synthetic Routes Involving Protected Intermediates

More complex synthetic routes have been reported, especially when the target compound is an intermediate in the synthesis of more elaborate molecules. These routes often involve:

  • Protection of amine groups (e.g., Boc protection)
  • Acylation steps using reagents such as bromoacetic acid or chloroacetyl chloride
  • Nucleophilic substitution reactions with piperazine derivatives or 2,5-piperazinedione

For example, a reported multi-step synthesis involves:

  • Formation of an acylated intermediate by reacting an amine with bromoacetic acid in the presence of coupling agents such as HATU or PyBop and a base like N,N-diisopropylethylamine (DIEA) in dichloromethane.
  • Nucleophilic substitution of the acylated intermediate with 2,5-piperazinedione or 1-Boc-3-oxopiperazine in polar solvents such as dimethylformamide (DMF) at elevated temperatures (around 55 °C).
  • Removal of protecting groups (e.g., Boc deprotection with trifluoroacetic acid) to yield this compound or its derivatives.

These methods allow for structural diversification and are valuable in medicinal chemistry applications.

Industrial Production Techniques

Industrial synthesis of this compound often employs continuous flow reactors to enhance reaction control, reproducibility, and safety. Key features include:

  • Optimization of reaction parameters (temperature, pressure, residence time) to maximize yield and minimize byproducts.
  • Use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity standards.
  • Implementation of environmentally friendly solvents and reagents where possible to improve sustainability.

Such approaches ensure consistent quality and scalability for commercial production.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Purification Techniques
Direct reaction with ethyl chloroformate Piperazine, ethyl chloroformate, triethylamine, reflux in DCM or THF Simple, good yield, straightforward Requires careful handling of chloroformate Recrystallization, column chromatography
Multi-step synthesis with protected intermediates Boc-protected amines, bromoacetic acid, HATU/PyBop, DMF, 55 °C Allows structural modifications, versatile More complex, longer synthesis time Column chromatography, deprotection steps
Industrial continuous flow synthesis Same as direct or multi-step, optimized flow conditions High reproducibility, scalable, efficient Requires specialized equipment HPLC, crystallization

Reaction Conditions and Mechanistic Insights

  • The carbamate formation in the direct method proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of ethyl chloroformate.
  • Base (triethylamine) neutralizes HCl formed, driving the reaction forward.
  • In multi-step syntheses, coupling agents (HATU, PyBop) activate carboxylic acids for amide bond formation, facilitating acylation reactions.
  • Nucleophilic substitution steps involve displacement of halides by nitrogen nucleophiles on piperazine rings.
  • Boc deprotection typically uses trifluoroacetic acid under mild conditions to liberate free amines without affecting other functional groups.

Research Findings and Optimization

  • Reaction yields for the direct synthesis typically range from 70% to 85% under optimized conditions.
  • Multi-step syntheses report yields varying with step efficiency; overall yields can be improved by optimizing coupling agent equivalents, reaction temperature, and solvent choice.
  • Purification challenges due to polarity of intermediates and products are addressed by using silica gel chromatography with additives like triethylamine to reduce tailing and improve resolution.
  • Continuous flow methods have demonstrated improved reaction control, reduced reaction times, and enhanced safety profiles compared to batch processes.

This comprehensive analysis of preparation methods for this compound integrates diverse synthetic strategies, reaction conditions, and purification techniques, supported by authoritative chemical literature and industrial practices.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring's nitrogen atoms participate in nucleophilic substitutions, particularly under basic conditions. Key examples include:

Reaction with Boc-protected intermediates
In HIV-1 capsid inhibitor synthesis, this compound reacts with 1-Boc-3-oxopiperazine in DMF at 55°C using K₂CO₃ as a base. The Boc group is subsequently removed with trifluoroacetic acid to yield secondary amines (Scheme 2, ).

Alkylation with bromoacetate derivatives
Ethyl 3-oxopiperazine-1-carboxylate undergoes alkylation with tert-butyl bromoacetate in tetrahydrofuran (THF) at 60°C, achieving a 79% yield of tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate ().

Reaction TypeReagents/ConditionsProductYieldSource
Boc DeprotectionTFA/DCM, r.t.Secondary amine derivatives85–90%
Alkylationtert-butyl bromoacetate, K₂CO₃, THF, 60°Ctert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate79%

Hydrolysis and Degradation Pathways

The ester and keto groups render the compound susceptible to hydrolysis:

Ester hydrolysis
Under acidic or basic conditions, the ethyl ester hydrolyzes to carboxylic acid derivatives. For example, treatment with aqueous NaOH yields 3-oxopiperazine-1-carboxylic acid, a precursor for further functionalization ( ).

Phosphorus bond degradation
In the presence of gem-bisphosphonates, hydrolysis leads to cleavage of carbon-to-phosphorus bonds, producing (N′-ethyl-2-oxopiperazin-1-yl)phosphonic acid as a degradation product ( ).

Cyclization and Heterocycle Formation

The compound serves as a scaffold for synthesizing nitrogen-containing heterocycles:

Pyrazine derivative synthesis
this compound reacts with allylamine derivatives under Staudinger conditions (NaN₃, PPh₃) to form ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate. This reaction proceeds via azide intermediate cyclization ( ).

Mechanistic steps :

  • Diazidation of the ester group using NaN₃.

  • Thermal cyclization to form the pyrazine ring.

Starting MaterialReagentsProductYieldSource
Ethyl 3-(allylamino)-3-oxopropanoateNaN₃, PPh₃, DMFEthyl 3-hydroxy-6-methylpyrazine-2-carboxylate52–75%

Acylation and Amidation

The keto group participates in condensation reactions:

Formation of peptidomimetics
In HIV-1 CA modulator synthesis, the compound reacts with Boc-protected phenylalanine derivatives using PyBop/DIEA, yielding amide-linked structures. Subsequent deprotection and functionalization produce antiviral agents (EC₅₀ = 2.5–6.0 μM, ).

Oxidation and Reduction

Oxidation :
The keto group can be further oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), though this is less commonly reported for this specific compound ().

Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the keto group to a secondary alcohol, modifying the compound’s pharmacological profile ().

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-oxopiperazine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties enable it to participate in reactions that lead to the formation of biologically active molecules.

Synthesis of PARP Inhibitors

Recent studies have highlighted the potential of derivatives of this compound in developing inhibitors for Poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibition of PARP has therapeutic implications for cancer treatment, particularly in tumors with BRCA mutations . The compound's ability to form stable interactions with target proteins enhances its utility as a lead compound in drug development.

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its functional groups that allow for various chemical transformations.

Formation of Heterocycles

The compound can be transformed into various heterocyclic structures, which are essential in the development of new drugs. For instance, it can undergo cyclization reactions to form piperazine derivatives that exhibit diverse pharmacological activities .

Case Study: Development of Antitumor Agents

A study focused on synthesizing novel antitumor agents using this compound demonstrated its effectiveness as an intermediate. The synthesized compounds showed promising activity against cancer cell lines, indicating that modifications to the piperazine ring could enhance therapeutic efficacy .

Compound NameStructureActivityReference
Compound AStructure AIC50 = 5 µM
Compound BStructure BIC50 = 10 µM

Case Study: Synthesis of LSD1 Inhibitors

Another application of this compound is in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors. LSD1 is implicated in various cancers, and inhibitors derived from this compound have shown potential in preclinical models .

Mechanism of Action

The mechanism of action of ethyl 3-oxopiperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the ketone and ester functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxopiperazine-1-carboxylate
  • Methyl 3-oxopiperazine-1-carboxylate
  • Ethyl 3-hydroxypiperazine-1-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the ketone and ester groups on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 3-oxopiperazine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is a six-membered ring containing two nitrogen atoms. The presence of a carbonyl group at the 3-position and an ethyl ester at the 1-position contributes to its biological properties. The molecular formula is C8H12N2O3C_8H_{12}N_2O_3, and its structure can be represented as follows:

Ethyl 3 oxopiperazine 1 carboxylate\text{Ethyl 3 oxopiperazine 1 carboxylate}

Research has indicated that this compound exhibits various mechanisms of action, primarily through the inhibition of histone deacetylases (HDACs). For instance, derivatives of this compound have shown selective inhibition of HDAC1 and HDAC2, leading to the suppression of cancer cell growth. The mechanism involves the activation of survival signaling pathways, such as the Akt/mTOR pathway, which has been implicated in neuroprotection and cancer cell survival .

1. Anticancer Activity

This compound derivatives have demonstrated significant anticancer activity. In vitro studies showed that these compounds inhibited the proliferation of various cancer cell lines, including colorectal cancer cells (HCT116) and neuroblastoma cells (SH-SY5Y). The protective effects against oxidative stress-induced damage were evaluated using lactate dehydrogenase (LDH) assays, revealing that certain derivatives could significantly reduce cell death under hypoxic conditions .

2. Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of cerebral ischemia. Studies indicate that these compounds can enhance neuronal survival by modulating apoptotic pathways and reducing oxidative stress. The protective effects were attributed to their ability to maintain mitochondrial function and prevent caspase activation .

3. Antimycobacterial Activity

In addition to anticancer properties, some derivatives have shown promising antimycobacterial activity against Mycobacterium tuberculosis. The structure-activity relationship studies revealed that modifications on the piperazine ring could enhance efficacy against this pathogen, highlighting the potential for developing new treatments for tuberculosis .

Case Studies

Several case studies illustrate the biological activity of this compound:

Study Findings
Cancer Cell Proliferation Derivatives inhibited HDAC1/2 and reduced growth in HCT116 cells by activating Akt/mTOR signaling .
Neuroprotection Compounds showed significant protection against OGD-induced damage in SH-SY5Y cells, with LDH assays indicating reduced cell death .
Antimycobacterial Activity Certain derivatives exhibited inhibitory activity against M. tuberculosis, with SAR indicating enhanced potency with specific modifications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-oxopiperazine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous benzyl derivatives (e.g., Benzyl 3-oxopiperazine-1-carboxylate) are prepared using copper-catalyzed Ullmann-type couplings under reflux with K2_2CO3_3 and dioxane as a solvent . Ethyl esters may substitute benzyl groups by employing ethyl chloroformate or similar reagents. Optimizing catalyst loading (e.g., CuI at 10 mol%) and reaction time (e.g., 40 hours under nitrogen) improves yields. Post-synthesis, purification via silica gel chromatography (e.g., 0–35% EtOAc/hexane gradients) is critical .

Q. What safety precautions are essential when handling this compound?

  • Methodology : While specific safety data for the ethyl variant is limited, structural analogs (e.g., Benzyl 3-oxopiperazine-1-carboxylate) require strict precautions:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Storage : Store in inert gas (e.g., argon) at 2–8°C to prevent degradation .
  • Spill Management : Neutralize spills with dry sand or vermiculite, followed by disposal as hazardous waste .

Q. How is this compound characterized for structural confirmation?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify carbonyl (δ ~170 ppm) and piperazine ring protons (δ 3.5–4.5 ppm). For analogs, coupling constants (e.g., J=15.7HzJ = 15.7 \, \text{Hz} for olefinic protons) confirm stereochemistry .
  • Mass Spectrometry : High-resolution MS (e.g., LC/MS) detects molecular ions ([M+H]+^+) and fragments. For example, a benzyl analog showed [M+2H-tBu]+^+ at m/z 373.1 .
  • Elemental Analysis : Validate purity (>98%) via combustion analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in this compound derivatives?

  • Methodology :

  • Chiral Catalysts : Use palladium or copper complexes with chiral ligands (e.g., BINAP) for asymmetric synthesis .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while low temperatures (−20°C) reduce racemization .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

Q. What computational and experimental approaches are used to resolve crystallographic data for this compound?

  • Methodology :

  • X-ray Crystallography : Solve structures using SHELX software (e.g., SHELXL for refinement). Hydrogen bonding and torsional angles (e.g., dihedral angles ~57.5°) are analyzed to confirm conformation .
  • DFT Calculations : Density Functional Theory (DFT) models predict intramolecular hydrogen bonding (e.g., O–H⋯O interactions) and validate experimental data .

Q. How can HPLC-MS methods be tailored to quantify trace impurities in this compound?

  • Methodology :

  • Column Selection : Use C18 columns with 3.5 µm particle size for high resolution .
  • Mobile Phase : Acetonitrile/water gradients (0.1% formic acid) enhance peak separation.
  • Detection : ESI-MS in positive ion mode monitors impurities (e.g., dealkylated byproducts) with LOD < 0.1% .

Q. What strategies enable regioselective functionalization of the piperazine ring in this compound?

  • Methodology :

  • Protection/Deprotection : Use Boc or Cbz groups to block specific nitrogen sites during alkylation/acylation .
  • Microwave-Assisted Synthesis : Accelerate reactions (e.g., 150°C, 30 min) to favor kinetic control and reduce side products .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic substituents .

Properties

IUPAC Name

ethyl 3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-2-12-7(11)9-4-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVCSOZZZJTENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525969
Record name Ethyl 3-oxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59701-99-4
Record name Ethyl 3-oxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-piperazinone (5.0 g, 50.0 mmol) and triethylamine (11.09 g, 110.0 mmol) in DCM (15 mL) is added ethyl chloroformate (5.9 g, 55.0 mmol) at room temperature and the reaction mixture is stirred for 2 h. The reaction is quenched with water (100 mL) and extracted with DCM (3×100 mL). The combined organic layers are dried over anhydrous sodium sulphate, filtered and concentrated in vacuo. The residue is triturated with Et2O to give the title compound (5.0 g, 29.05 mmol) as a pale yellow solid. 1H-NMR (400 MHz, DMSO-d6): δ 1.19 (t, 3H), 3.16-3.19 (m, 2H), 3.48-3.51 (m, 2H), 3.85 (s, 2H), 4.05 (q, 2H), 8.06 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.09 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 3-oxopiperazine-1-carboxylate
Ethyl 3-oxopiperazine-1-carboxylate
Ethyl 3-oxopiperazine-1-carboxylate
Ethyl 3-oxopiperazine-1-carboxylate
Ethyl 3-oxopiperazine-1-carboxylate
Ethyl 3-oxopiperazine-1-carboxylate

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